

Spectroscopic Data of (3S)-3,5-Dimethylmorpholine: An In-Depth Technical Guide

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Compound of Interest

Compound Name: (3S)-3,5-Dimethylmorpholine

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This guide provides a comprehensive overview of the spectroscopic characterization of **(3S)-3,5-Dimethylmorpholine**, a chiral substituted morpholine of interest in pharmaceutical research and development. As direct experimental spectra for this specific stereoisomer are not readily available in public databases, this document establishes a robust framework for its analysis by leveraging spectral data from the parent morpholine molecule and related derivatives. The principles and protocols detailed herein offer a complete methodology for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound.

Introduction to (3S)-3,5-Dimethylmorpholine

(3S)-3,5-Dimethylmorpholine belongs to the class of morpholines, which are heterocyclic compounds featuring both an amine and an ether functional group. The "S" designation at the 3 and 5 positions indicates a specific stereochemical configuration, making it a chiral molecule. This chirality is of significant importance in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Accurate spectroscopic analysis is therefore paramount to confirm the chemical identity, stereochemistry, and purity of **(3S)-3,5-Dimethylmorpholine**. This guide will walk through the theoretical underpinnings and practical considerations for obtaining and interpreting its ^1H NMR, ^{13}C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(3S)-3,5-Dimethylmorpholine**, both ^1H and ^{13}C NMR are essential.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of a liquid amine like **(3S)-3,5-Dimethylmorpholine** is crucial for reproducibility and accurate interpretation.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **(3S)-3,5-Dimethylmorpholine** sample into a clean, dry vial.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl_3) is a common choice for morpholine derivatives due to its good solubilizing properties and relatively clean spectral window.
 - Transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR probe's detection region (typically around 4-5 cm).
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field during the experiment.
 - Shim the magnetic field to achieve optimal homogeneity. This is an iterative process of adjusting the shim coils to obtain sharp, symmetrical peaks.

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16 (or more for dilute samples)
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum with one peak per unique carbon atom. Typical parameters would include:
 - Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30)
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 128-1024 (or more, as ^{13}C is much less sensitive than ^1H)
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons corresponding to each signal.

Figure 2: ATR-FTIR Experimental Workflow.

Predicted IR Spectrum and Interpretation

The IR spectrum of **(3S)-3,5-Dimethylmorpholine** is expected to exhibit the following key absorption bands:

Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
N-H Stretch	3300 - 3500	Medium, broad
C-H Stretch (sp^3)	2850 - 3000	Strong
C-O Stretch	1070 - 1150	Strong
N-H Bend	1580 - 1650	Medium
C-N Stretch	1020 - 1250	Medium-Weak

Interpretation:

- N-H Stretch: A characteristic broad peak in the $3300\text{-}3500\text{ cm}^{-1}$ region indicates the presence of the secondary amine N-H bond.[1] This broadening is due to hydrogen bonding.
- C-H Stretch: Strong absorptions just below 3000 cm^{-1} are due to the stretching vibrations of the sp^3 -hybridized C-H bonds in the methyl and methylene groups.[2]
- C-O Stretch: A strong, prominent peak in the fingerprint region, typically around 1100 cm^{-1} , is characteristic of the C-O-C ether linkage in the morpholine ring.[2]
- N-H Bend: A medium intensity peak in the $1580\text{-}1650\text{ cm}^{-1}$ region corresponds to the bending vibration of the N-H bond.[1]
- C-N Stretch: The C-N stretching vibration will appear as a medium to weak band in the fingerprint region.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization is a "hard" ionization technique that causes significant fragmentation, providing a characteristic fingerprint for a molecule.

Step-by-Step Methodology:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- **Ionization:** The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Figure 3: EI-Mass Spectrometry Workflow.

Predicted Mass Spectrum and Interpretation

The mass spectrum of **(3S)-3,5-Dimethylmorpholine** (Molecular Weight: 115.18 g/mol) is expected to show the following features:

- **Molecular Ion ($M^{+\bullet}$):** A peak at $m/z = 115$, corresponding to the intact radical cation. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an

odd molecular weight, which is consistent here.^[3]

- M-1 Peak: A peak at $m/z = 114$, resulting from the loss of a hydrogen atom from the carbon adjacent to the nitrogen.
- Alpha-Cleavage: The most significant fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. For **(3S)-3,5-Dimethylmorpholine**, this would involve the loss of a methyl group (CH_3^\bullet) to form a stable iminium ion.
 - Loss of CH_3^\bullet : A prominent peak at $m/z = 100$ ($115 - 15$).
- Other Fragments: Further fragmentation of the ring can lead to a complex pattern of smaller ions. A peak at $m/z = 58$ is commonly observed for morpholine derivatives, corresponding to the $[\text{C}_3\text{H}_8\text{N}]^+$ fragment.

Conclusion

This guide has outlined the comprehensive spectroscopic analysis of **(3S)-3,5-Dimethylmorpholine**. While experimental data for this specific stereoisomer is not widely published, a robust analytical approach can be established based on the well-understood spectroscopic behavior of the morpholine scaffold and its derivatives. By following the detailed protocols for NMR, IR, and MS, and applying the principles of spectral interpretation described herein, researchers and drug development professionals can confidently characterize and ensure the quality of this important chiral building block.

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